molecular formula C14H15ClF3NO B15350983 N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide

Cat. No.: B15350983
M. Wt: 305.72 g/mol
InChI Key: DYTAOBAZJXEAEP-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide is a chemical compound characterized by its unique structure, which includes a chloro group, a trifluoromethyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide typically involves the following steps:

  • Bromination: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes bromination to introduce a bromo group at the para position.

  • Cyclohexanecarboxylic Acid Activation: Cyclohexanecarboxylic acid is activated using reagents such as thionyl chloride to form cyclohexanecarboxylic acid chloride.

  • Coupling Reaction: The activated cyclohexanecarboxylic acid chloride is then coupled with the brominated aniline derivative using a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in organic synthesis research.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

  • Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide is compared with other similar compounds to highlight its uniqueness:

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide: This compound has a similar structure but differs in the presence of an imidazole ring instead of a cyclohexanecarboxamide group.

  • N-(4-chloro-3-(trifluoromethyl)phenyl)-2-ethoxy-benzamide: This compound contains an ethoxy group instead of the cyclohexanecarboxamide moiety.

Properties

Molecular Formula

C14H15ClF3NO

Molecular Weight

305.72 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H15ClF3NO/c15-12-7-6-10(8-11(12)14(16,17)18)19-13(20)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,19,20)

InChI Key

DYTAOBAZJXEAEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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